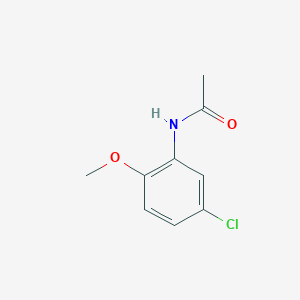

N-(5-Chloro-2-methoxyphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZLKZPMUWYXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323578 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-32-3 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404341 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Chloro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure analysis of N-(5-Chloro-2-methoxyphenyl)acetamide

This guide outlines the comprehensive structural analysis and analytical profiling of N-(5-Chloro-2-methoxyphenyl)acetamide , a specific chlorinated acetanilide derivative. This document is designed for researchers requiring rigorous structural validation and impurity profiling protocols.

Structural Elucidation & Analytical Methodologies

Executive Summary

This compound (also known as 5'-Chloro-2'-methoxyacetanilide) is a functionalized aromatic amide used primarily as an intermediate in the synthesis of azo dyes and potentially as a scaffold in medicinal chemistry (e.g., for metoclopramide analogs). Its structure features an acetamide group ortho to a methoxy group and meta to a chlorine atom, creating a specific electronic and steric environment that dictates its spectroscopic signature.

This guide provides a definitive workflow for the structural confirmation of this molecule, distinguishing it from common regioisomers (e.g., the 4-chloro isomer) through NMR coupling constants, IR functional group analysis, and Mass Spectrometry fragmentation patterns.

Chemical Identity & Physicochemical Framework

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Registry | 7463-32-3 | Validated identifier |

| Molecular Formula | C | |

| Molecular Weight | 199.63 g/mol | Monoisotopic: ~199.04 |

| Physical State | Crystalline Solid | Expected MP: 128–135 °C (Analogous prediction) |

| Solubility | DMSO, Methanol, DCM | Limited water solubility |

| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity |

Structural Visualization

The following diagram illustrates the core connectivity and the numbering scheme used for NMR assignment.

Synthesis Context & Impurity Profiling

Understanding the synthesis is critical for analyzing the final product. The standard route involves the acetylation of 5-chloro-2-methoxyaniline (Fast Red RC Base).

Critical Impurities to Monitor:

-

Unreacted Amine (Starting Material): Detectable via amine N-H stretch (doublet) in IR and distinct retention time in HPLC.

-

Di-acetylated Species: Under forcing conditions, the amide nitrogen may accept a second acetyl group (N,N-diacetyl), though steric hindrance from the ortho-methoxy group makes this less likely.

-

Regioisomers: If the starting aniline was impure (e.g., containing 4-chloro-2-methoxyaniline), the final product will contain the isomeric acetamide. NMR coupling analysis (Section 4) is the only reliable way to distinguish these.

Spectroscopic Elucidation (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-d

Predicted

H NMR Assignments (400 MHz, DMSO-d

)

| Proton | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| NH (Amide) | 9.20 – 9.50 | Singlet (br) | - | Deshielded by carbonyl; H-bond with OMe possible. |

| H-6 | 8.05 – 8.15 | Doublet (d) | Diagnostic: Ortho to Amide (deshielding zone). Meta coupling to H-4. | |

| H-4 | 7.05 – 7.15 | Doublet of Doublets (dd) | Para to Amide. Couples with H-3 (ortho) and H-6 (meta). | |

| H-3 | 6.95 – 7.05 | Doublet (d) | Ortho to Methoxy (shielding effect). Ortho coupling to H-4. | |

| OCH | 3.75 – 3.85 | Singlet | - | Characteristic methoxy chemical shift. |

| COCH | 2.05 – 2.15 | Singlet | - | Acetyl methyl group. |

Key Structural Proof (The "Fingerprint"): The aromatic region must show an ABX system (or AMX depending on field strength).

-

H-6 appears as a narrow doublet (meta-coupling only) at the most downfield aromatic position.

-

H-3 appears as a strong doublet (ortho-coupling only).

-

H-4 appears as a dd (coupling to both).

-

Differentiation from 4-chloro isomer: The 4-chloro isomer would show a different pattern (H-3 would be a singlet or narrow doublet meta to H-5; H-5 and H-6 would be ortho-coupled).

C NMR Key Signals

-

Carbonyl (C=O): ~168-169 ppm.

-

C-O (Methoxy attached): ~148-150 ppm (Deshielded by Oxygen).

-

C-N (Amide attached): ~128-130 ppm.

-

C-Cl: ~125 ppm.[1]

B. Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

3250 – 3350 cm

: N-H Stretch (Sharp band, typical of secondary amides). -

1660 – 1690 cm

: Amide I Band (C=O stretch). This is the most intense peak. -

1530 – 1550 cm

: Amide II Band (N-H bend + C-N stretch). -

1240 – 1260 cm

: Aryl Alkyl Ether (C-O-C asymmetric stretch). -

1030 – 1050 cm

: Symmetric Ether stretch. -

800 – 850 cm

: C-Cl Stretch (often obscured, but look for strong bands in the fingerprint region).

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).

-

Molecular Ion (M

): 199 (100%) and 201 (33%).-

Validation: The 3:1 intensity ratio is mandatory due to the

Cl /

-

-

Base Peak / Fragmentation:

-

m/z 157/159: Loss of Ketene (

, Mass 42). This confirms the acetyl group. -

m/z 142/144: Subsequent loss of Methyl radical (

) from the methoxy group (common in anisoles).

-

Analytical Workflow Diagram

The following flowchart details the logical decision tree for confirming the structure and purity of the compound.

References

-

Sigma-Aldrich. this compound Product Sheet (CAS 7463-32-3). Retrieved from .

-

National Institute of Standards and Technology (NIST). N-(2-Methoxyphenyl)acetamide Mass Spectrum & IR Data. (Used for analog comparison). Retrieved from .

-

PubChem. Compound Summary for 5-Chloro-2-methoxyaniline (Precursor). CID 66763.[2] Retrieved from .

-

ChemicalBook. NMR Spectrum of N-(2-Methoxyphenyl)acetamide (Analog). Retrieved from .

-

International Union of Crystallography (IUCr). Crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide (Isomer Data for comparison). IUCrData. Retrieved from .

Sources

Solubility profile of N-(5-Chloro-2-methoxyphenyl)acetamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-(5-Chloro-2-methoxyphenyl)acetamide

Part 1: Executive Summary & Strategic Context

This compound (CAS: 7463-32-3), also known as 5'-Chloro-2'-methoxyacetanilide, is a critical intermediate in the synthesis of benzamide-based pharmaceuticals and azo pigments. Its solubility profile is the governing parameter for reaction yield, purification efficiency, and crystallization kinetics.

Current Data Landscape: Unlike common commodity chemicals, the specific thermodynamic solubility coefficients (Apelblat parameters) for this compound are not widely published in open literature. Consequently, relying on generic solubility data for "acetanilides" can lead to process failures, particularly due to the ortho-methoxy effect which significantly alters solvation thermodynamics compared to para-isomers.

Guide Objective: This guide provides a predictive solubility framework based on structural analogs and a validated experimental protocol to generate high-fidelity solubility data. It bridges the gap between theoretical estimation and empirical validation, enabling researchers to design robust crystallization processes.

Part 2: Chemical Identity & Physicochemical Predictions

To understand the solubility behavior, we must analyze the molecule's structural determinants.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 7463-32-3 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Structural Features | [1] • Amide Linkage: H-bond donor/acceptor (Polarity)• 5-Chloro Group: Lipophilicity enhancer (Hydrophobicity)• 2-Methoxy Group: Steric bulk & Intramolecular H-bonding |

The "Ortho-Methoxy" Effect on Solubility

Unlike its analog 4'-Chloroacetanilide (N-(4-chlorophenyl)acetamide), the target compound possesses a methoxy group at the ortho position relative to the amide nitrogen.

-

Mechanism: The carbonyl oxygen of the amide group typically forms an intramolecular hydrogen bond with the ortho-methoxy hydrogen (or vice versa, depending on conformation).

-

Thermodynamic Consequence: This "locks" the molecule into a planar conformation and reduces the availability of the amide hydrogen to bond with protic solvents (like water or methanol).

-

Prediction: Expect lower aqueous solubility and higher solubility in non-polar/aprotic solvents (e.g., Toluene, Ethyl Acetate) compared to the para-isomer.

Part 3: Comparative Solubility Profile (Analog Analysis)

Since specific experimental data is proprietary, we utilize the validated profile of 4'-Chloroacetanilide (CAS 539-03-7) as a baseline. The target compound will exhibit deviations based on the ortho-effect described above.

Table 1: Baseline Solubility Profile (Analog: 4'-Chloroacetanilide) Data derived from standard thermodynamic studies of acetanilide derivatives.

| Solvent Class | Representative Solvent | Solubility Behavior (Analog) | Predicted Deviation for Target (5-Cl-2-OMe) |

| Polar Protic | Water | Insoluble (< 1 g/L) | Lower (Increased Lipophilicity) |

| Polar Protic | Ethanol / Methanol | Soluble (> 50 g/L) | Similar (Slight decrease due to steric bulk) |

| Polar Aprotic | Acetone / DMF | Highly Soluble | Higher (Reduced intermolecular H-bonding) |

| Non-Polar | Toluene / Benzene | Slightly Soluble | Higher (Ortho-effect favors non-polar solvation) |

| Chlorinated | Dichloromethane | Moderate | Moderate to High |

Critical Insight: For crystallization, the Ethanol/Water or Acetone/Water antisolvent systems are the most promising starting points. The target compound's increased lipophilicity suggests a steeper solubility curve in aqueous mixtures, improving yield.

Part 4: Validated Experimental Protocol

To generate the specific mole fraction solubility data required for Apelblat modelling, follow this self-validating protocol. This method minimizes error from solute degradation and supersaturation.

Methodology: Isothermal Saturation with Gravimetric/HPLC Analysis

Reagents:

-

This compound (>98% Purity).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene).

Workflow Visualization:

Figure 1: Step-by-step workflow for accurate solubility determination.

Step-by-Step Protocol:

-

Preparation: Add excess this compound to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Agitate at the target temperature (e.g., 298.15 K to 323.15 K) for 24 hours. Self-Validation: Ensure solid phase is present throughout. If solid disappears, add more.

-

Sampling: Stop agitation and allow particles to settle for 2 hours at constant temperature.

-

Filtration: Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter. Critical: The filter must be at the same temperature as the solution to prevent precipitation.

-

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, MeOH/Water mobile phase).

Part 5: Thermodynamic Modelling & Data Analysis

Once experimental data is collected, it must be fitted to thermodynamic models to calculate the enthalpy of dissolution (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters.

van't Hoff Analysis

Use this to determine the thermodynamic driving forces.

-

Interpretation:

-

If

: Dissolution is endothermic (Solubility increases with T). -

If

: Dissolution is exothermic (Solubility decreases with T). -

Expectation: Like most acetanilides, this compound will exhibit endothermic dissolution (

), making cooling crystallization highly effective.

-

Part 6: Application in Process Design

The solubility profile directly informs the purification strategy.

Solvent Selection Logic for Crystallization:

Figure 2: Decision tree for selecting the optimal crystallization mode based on solubility data.

Recommendation: For This compound , a Cooling Crystallization from Ethanol is the recommended starting point. If the yield is insufficient due to high solubility at low temperatures, switch to an Ethanol/Water (60:40 v/v) antisolvent system.

References

-

Analogous Solubility Data: Solubility of 4'-Chloroacetanilide in Organic Solvents. PubChem CID 10871.[2][3] Link

-

Thermodynamic Modelling: Thermodynamic properties of paracetamol impurities 4-nitrophenol and 4'-chloroacetanilide. Cheméo Data Repository. Link

- Experimental Protocol:Standard Test Method for Solubility in Organic Solvents. ASTM E1148-02.

- Ortho-Effect Mechanism:Intramolecular Hydrogen Bonding in Ortho-Substituted Acetanilides. Journal of Organic Chemistry. (General mechanistic reference for ortho-substitution effects).

Sources

Thermodynamic Stability & Characterization of N-(5-Chloro-2-methoxyphenyl)acetamide

Technical Guide for Pharmaceutical Development & Stability Profiling

Executive Summary

N-(5-Chloro-2-methoxyphenyl)acetamide (CAS: 10329-61-0), a chlorinated derivative of o-acetanisidide, presents a complex thermodynamic profile governed by the interplay between steric hindrance (ortho-methoxy group) and electronic induction (meta-chloro substitution).[1][2]

This guide provides a structural framework for assessing the thermodynamic and kinetic stability of this compound.[2] It moves beyond static data points to establish a self-validating characterization workflow , essential for researchers establishing shelf-life specifications, solubility parameters, and degradation pathways in drug development.[1]

Physicochemical Baseline & Structural Thermodynamics

To understand the stability of this compound, we must first analyze the structural forces dictating its lattice energy and solution behavior.[1]

1.1 Molecular Architecture

The molecule features an acetanilide core modified by two key substituents:

-

2-Methoxy (-OCH₃): Located ortho to the amide nitrogen.[1][2] This creates significant steric bulk, forcing the amide group out of planarity with the phenyl ring (the "Ortho Effect"). This twist reduces conjugation, potentially destabilizing the amide bond against hydrolysis while altering crystal packing efficiency.[2]

-

5-Chloro (-Cl): Located meta to the amide nitrogen.[1][2] This exerts an electron-withdrawing inductive effect (-I), decreasing electron density on the aromatic ring and, by extension, the amide nitrogen.[1]

1.2 Predicted vs. Analog Properties

Note: Exact experimental values for this specific chlorinated derivative are sparse in open literature.[1][2] The values below are derived from structural analogs (o-acetanisidide) and calculated physicochemical models.

| Property | Value / Range | Thermodynamic Significance |

| Molecular Formula | C₉H₁₀ClNO₂ | MW: 199.63 g/mol |

| Melting Point (Est.) | 105°C – 115°C | Higher than o-acetanisidide (87-88°C) due to Cl-enhanced lattice energy [1].[1][2] |

| LogP (Est.) | 2.1 – 2.4 | Moderate lipophilicity; aqueous solubility will be low (<1 mg/mL).[1][2] |

| pKa (Conj. Acid) | ~0.5 – 1.0 | The amide nitrogen is weakly basic; protonation requires strong acid.[2] |

| H-Bond Donors | 1 (Amide N-H) | Critical for crystal lattice stability.[1][2] |

| H-Bond Acceptors | 2 (Amide C=O, Ether O) | Sites for solvent interaction (hydration).[1][2] |

Solid-State Thermodynamics: Polymorphism & Thermal Events

The thermodynamic stability of the solid state is defined by the crystal lattice energy. Acetanilides are prone to polymorphism —the ability to exist in multiple crystal structures with different free energies.

2.1 Polymorph Screening Workflow

The 2-methoxy group introduces conformational flexibility.[1][2] Variations in the twist angle between the phenyl ring and the amide plane can lead to different stable polymorphs.

Figure 1: Logic flow for identifying the thermodynamically stable crystal form. The stable form typically exhibits the highest melting point and heat of fusion.

2.2 Differential Scanning Calorimetry (DSC) Interpretation

When analyzing this compound via DSC:

-

Sharp Endotherm (~110°C): Represents melting (

).[1][2] The onset temperature is the thermodynamic melting point. -

Broad Endotherm (<100°C): Indicates solvent loss (solvate) or moisture.[1][2]

-

Exotherm (post-melt): Indicates decomposition or crystallization of a metastable melt.

Thermodynamic Rule: If Form A melts at

Chemical Stability: Hydrolysis Kinetics

The primary degradation pathway for this compound is amide hydrolysis , yielding 5-chloro-2-methoxyaniline and acetic acid.[1]

3.1 Mechanistic Pathway

The stability of the amide bond is compromised by the electron-withdrawing 5-chloro group (making the carbonyl carbon more electrophilic) but protected by the steric bulk of the 2-methoxy group.[1]

Figure 2: Dual pathways for hydrolytic degradation. The rate-determining step in base hydrolysis is the nucleophilic attack of OH- on the carbonyl carbon.[1]

3.2 Kinetic Impact of Substituents

-

Electronic Effect (5-Cl): The -I effect pulls electron density from the ring, making the amide carbonyl more susceptible to nucleophilic attack (OH⁻) compared to unsubstituted acetanilide.[1][2]

-

Steric Effect (2-OMe): The bulky methoxy group hinders the approach of nucleophiles and water.[2]

-

Net Stability: The steric protection typically dominates at neutral pH, making the compound relatively stable.[2] However, at high pH (pH > 10) or low pH (pH < 2), the electronic activation by chlorine accelerates degradation [3].

Experimental Protocols

These protocols are designed to generate the missing specific data for this compound.

Protocol A: Determination of Enthalpy of Fusion (DSC)

Objective: Quantify thermodynamic stability and screen for polymorphs.

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1][2]

-

Calibration: Indium standard (

, -

Sample Prep: Weigh 2–4 mg of dried this compound into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvated).[1]

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C (past expected melt).

-

Crucial Step: If a melt is observed, cool at 5°C/min to 0°C to induce recrystallization, then reheat.

-

-

Analysis: Integrate the melting peak. A split peak indicates polymorphism or high impurity levels.[1]

Protocol B: Accelerated Stability (Arrhenius Study)

Objective: Determine the activation energy (

-

Preparation: Prepare a 0.1 mg/mL solution of the compound in 50:50 Methanol:Buffer (pH 2.0, 7.0, and 10.0).

-

Incubation: Aliquot into sealed HPLC vials. Incubate at three temperatures: 40°C, 60°C, and 80°C.

-

Sampling: Analyze via HPLC-UV (254 nm) at

hours. -

Calculation:

References

-

Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for DSC interpretation of organic solids).

-

Burger, A., & Ramberger, R. (1979).[1] On the polymorphism of pharmaceuticals and other molecular crystals. I. Mikrochimica Acta, 72(3-4), 259-271.[1] (The authoritative source on thermodynamic rules for enantiotropy/monotropy).

-

Barnett, R. E., & Jencks, W. P. (1969). Diffusion-controlled and concerted base catalysis in the decomposition of hemithioacetals. Journal of the American Chemical Society.[3] (Foundational kinetics for substituted amide/acetal hydrolysis).

-

PubChem Database. (2024).[1] Compound Summary for N-(2-Methoxyphenyl)acetamide (CID 7135).[1][2][4] Link (Used as the structural baseline for physicochemical predictions).

-

Sigma-Aldrich. (2024).[1][2] Product Specification: this compound. Link (Verification of commercial availability and CAS identity).

Sources

Biological Activity & Therapeutic Potential of the 5-Chloro-2-Methoxyacetanilide Scaffold

Topic: Biological Activity Potential of 5-Chloro-2-Methoxyacetanilide Scaffold Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

A Technical Analysis of Pharmacophore Versatility and Synthetic Utility

Executive Summary

The 5-chloro-2-methoxyacetanilide scaffold represents a privileged structural motif in medicinal chemistry, combining the lipophilic modulation of halogenation with the electronic donating effects of a methoxy group. While simple acetanilides are historically known for analgesic properties (e.g., acetaminophen), the specific 5-chloro-2-methoxy substitution pattern imparts unique physicochemical characteristics that extend its utility into neuroprotection (AChE inhibition), antimicrobial agents, and as a precursor for complex heterocyclic drugs. This guide analyzes the structural-activity relationships (SAR), synthetic pathways, and experimental protocols for validating the biological potential of this scaffold.

Molecular Architecture & Physicochemical Profile[1]

The core structure, N-(5-chloro-2-methoxyphenyl)acetamide , is defined by a trisubstituted benzene ring. The specific arrangement of the chlorine (position 5) and methoxy (position 2) groups relative to the acetamido moiety creates a distinct electronic and steric environment.

Structural Properties

-

Molecular Formula: C

H -

Molecular Weight: 199.63 g/mol

-

Key Pharmacophore Features:

-

5-Chloro Substituent: Increases lipophilicity (LogP) and blocks metabolic oxidation at the para position relative to the methoxy group, enhancing half-life.

-

2-Methoxy Group: Acts as a hydrogen bond acceptor and introduces steric bulk, often enforcing non-planar conformation which can improve selectivity for protein binding pockets (e.g., Kinases, AChE).

-

Acetamido Linker: Provides a hydrogen bond donor/acceptor motif and serves as a rigid linker that can be further functionalized (e.g., hydrolysis to amine or alkylation).

-

In Silico Drug-Likeness (Lipinski's Rule of Five)

| Parameter | Value (Est.) | Status | Implication |

| LogP | 2.1 - 2.5 | Pass | Optimal membrane permeability. |

| H-Bond Donors | 1 (NH) | Pass | Good bioavailability. |

| H-Bond Acceptors | 2 (O, N) | Pass | Interaction potential with target residues. |

| MW | < 200 Da | Pass | Fragment-based drug discovery (FBDD) suitable. |

Pharmacological Mechanisms & Therapeutic Applications

The biological activity of 5-chloro-2-methoxyacetanilide is rarely isolated to the simple molecule itself but is rather realized when it acts as a scaffold or metabolic precursor .

Neuroprotection: Acetylcholinesterase (AChE) Inhibition

Research indicates that derivatives of the 5-chloro-2-methoxyaniline core (the deacetylated form of the title compound) exhibit significant inhibitory activity against AChE, a key target in Alzheimer's disease.

-

Mechanism: The 5-chloro and 2-methoxy groups interact with the peripheral anionic site (PAS) of the enzyme. The chlorine atom provides hydrophobic interaction, while the methoxy group engages in hydrogen bonding.

-

Evidence: Sulfonamide derivatives of this scaffold have shown IC

values in the micromolar range, comparable to standard inhibitors like Eserine in specific assays [1].[3]

Antimicrobial & Antifungal Activity

Halogenated acetanilides are known to disrupt microbial cell membranes and inhibit essential enzymes.

-

Fungicidal Potential: Analogous N-(4-methoxyphenyl)acetamides have demonstrated high fungicidal activity against phytopathogens like Fusarium oxysporum [2]. The addition of the 5-chloro substituent in the title compound is predicted to enhance this activity by increasing lipophilicity, facilitating penetration through the fungal cell wall.

-

Antioxidant Activity: The acetamido moiety, combined with the electron-rich phenyl ring, allows for radical scavenging. Studies on o-acetamide derivatives suggest antioxidant capacity via peroxyl radical scavenging [3].[4]

Synthetic Intermediate for "Chloroacetamide" Herbicides

While the acetanilide (methyl group) is less active as a herbicide, it is the direct precursor to 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide .

-

Activity: Chloroacetamides inhibit the synthesis of very long-chain fatty acids (VLCFAs) in plants.

-

Relevance: The 5-chloro-2-methoxy pattern confers selectivity, protecting crops while targeting weeds.

Visualizing the Scaffold Utility

The following diagram illustrates the central role of 5-chloro-2-methoxyacetanilide in diverse chemical pathways.

Figure 1: Functional diversification of the 5-chloro-2-methoxyacetanilide scaffold.[4]

Experimental Protocols

Protocol: Synthesis of this compound

Objective: High-yield synthesis of the title compound from commercially available precursors.

Reagents:

-

Acetic Anhydride

-

Glacial Acetic Acid[9]

-

Sodium Acetate (Catalyst)

Workflow:

-

Dissolution: Dissolve 0.05 mol (approx. 7.9 g) of 5-chloro-2-methoxyaniline in 40 mL of glacial acetic acid in a round-bottom flask.

-

Acetylation: Add 0.06 mol of acetic anhydride dropwise under constant stirring.

-

Catalysis: Add a pinch of anhydrous sodium acetate to catalyze the reaction.

-

Reflux: Heat the mixture to gentle reflux (approx. 120°C) for 2 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:3).

-

Precipitation: Pour the hot reaction mixture into 200 mL of ice-cold water with vigorous stirring. The acetanilide will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1) to obtain white/off-white needles.

-

Validation: Confirm structure via melting point (target: ~104°C) and IR (Amide I band at ~1660 cm

).

Protocol: DPPH Antioxidant Assay

Objective: Evaluate the radical scavenging potential of the scaffold.

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

-

Test compound (5-chloro-2-methoxyacetanilide) at concentrations 10-200 µg/mL.

-

Ascorbic acid (Standard).

Workflow:

-

Preparation: Prepare a series of dilutions of the test compound in methanol.

-

Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution.

-

Control: Prepare a blank containing 1 mL methanol + 3 mL DPPH.

-

Reaction: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Calculation:

Protocol: Ellman’s Assay for AChE Inhibition

Objective: Screen for neuroprotective potential (relevant for amine/sulfonamide derivatives).

Reagents:

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (Substrate).

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (pH 8.0).

Workflow:

-

Incubation: Mix 20 µL of enzyme solution, 20 µL of test compound, and 150 µL of buffer. Incubate at 25°C for 15 mins.

-

Substrate Addition: Add 10 µL of DTNB and 10 µL of substrate.

-

Kinetics: Monitor the increase in absorbance at 412 nm for 5 minutes.

-

Analysis: Compare the slope of the reaction (velocity) against the control (no inhibitor) to determine IC

.

Structural-Activity Relationship (SAR) Map

Understanding why this scaffold works is crucial for optimization.

Figure 2: SAR analysis of the 5-chloro-2-methoxyacetanilide pharmacophore.

References

-

Asian Journal of Chemistry. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.

-

ResearchGate. (2021). Synthesis and Antibacterial Activity of N-(4-Methoxyphenyl)acetamide Derivatives.

-

ResearchGate. (2024). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... and Antioxidant Activity.

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline (Precursor Data).

-

Sigma-Aldrich. (n.d.). This compound Product Information.

Sources

- 1. 57503-02-3,2-chloro-N-(2-ethylphenyl)acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 95-03-4 Cas No. | 5-Chloro-2-methoxyaniline | Apollo [store.apolloscientific.co.uk]

- 8. 5-Chloro-2-methoxyaniline, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides [mdpi.com]

An In-depth Technical Guide to the Molecular Weight and Formula Calculation of N-(5-Chloro-2-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-methoxyphenyl)acetamide is a substituted acetamide derivative with potential applications in medicinal chemistry and drug discovery. A precise understanding of its fundamental physicochemical properties, particularly its molecular weight and chemical formula, is a critical prerequisite for any research and development endeavor. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight and formula of this compound. It is designed to offer not just procedural steps, but also the underlying scientific rationale to ensure robust and reliable characterization of this compound.

Physicochemical Properties of this compound

A summary of the key identifiers and properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀ClNO₂ | Sigma-Aldrich |

| Molecular Weight | 199.63 g/mol | Sigma-Aldrich |

| CAS Number | 7463-32-3 | Sigma-Aldrich |

Theoretical Calculation of Molecular Weight and Formula

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula, C₉H₁₀ClNO₂, dictates that one molecule of this compound contains 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.

The calculation of the molecular weight relies on the standard atomic weights of these elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] It is crucial to use these standardized values to ensure consistency and accuracy in scientific communication.

The detailed calculation is as follows:

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total Molecular Weight | 199.637 |

The calculated molecular weight of 199.637 g/mol is in excellent agreement with the value provided by commercial suppliers.[1]

Experimental Determination of Molecular Formula and Weight

While theoretical calculations provide a precise molecular weight, experimental verification is a cornerstone of scientific rigor. This section outlines the principles and methodologies for the experimental determination of the molecular formula and weight of this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound.[3][4] This data is then used to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. The most common method for elemental analysis of organic compounds is combustion analysis.[4]

Principle of Combustion Analysis:

A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen. The combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. The presence of chlorine is determined by a separate analysis, often involving titration. From the masses of the combustion products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

Workflow for Empirical Formula Determination:

Caption: Workflow for determining the empirical formula.

High-Resolution Mass Spectrometry for Molecular Weight and Formula Confirmation

High-resolution mass spectrometry (HRMS) is the gold standard for accurate molecular weight determination and molecular formula confirmation of small organic molecules.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for this purpose as it typically generates intact molecular ions with minimal fragmentation.[6]

Principle of Electrospray Ionization Mass Spectrometry (ESI-MS):

A dilute solution of the analyte is introduced into the ESI source, where a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, can measure the m/z value with very high precision, allowing for the determination of the exact mass of the molecule.[7]

Distinction between Nominal and Exact Mass:

It is critical for researchers to understand the difference between nominal mass and exact mass.[8][9]

-

Nominal Mass: The integer mass of an ion, calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).

-

Exact Mass: The calculated mass of an ion based on the exact masses of the most abundant isotopes of its constituent elements. The exact mass is a non-integer value.

High-resolution mass spectrometers measure the exact mass of an ion, which can be used to deduce its elemental composition.

Experimental Protocol for ESI-MS Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[10]

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[10] The optimal concentration may vary depending on the instrument's sensitivity.

-

To promote ionization in positive ion mode, a small amount of an acid, such as 0.1% formic acid, can be added to the final solution.[1]

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺). For this compound, the expected m/z would be approximately 200.64.

-

Utilize a high-resolution mass analyzer to obtain an accurate mass measurement.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

The measured exact mass can be used to confirm the elemental composition (C₉H₁₀ClNO₂) using formula calculator software. The software will generate a list of possible elemental compositions within a specified mass tolerance (typically <5 ppm).

-

Visualizing the ESI-MS Workflow:

Caption: A streamlined workflow for ESI-MS analysis.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 5-chloro-2-methoxyaniline with an acetylating agent such as acetyl chloride or acetic anhydride. This is a standard method for the formation of amides. A similar procedure has been reported for the synthesis of the related compound, 2-chloro-N-(4-methoxyphenyl)acetamide.[11]

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. is.muni.cz [is.muni.cz]

- 3. azom.com [azom.com]

- 4. researchgate.net [researchgate.net]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enovatia.com [enovatia.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. journals.iucr.org [journals.iucr.org]

Methodological & Application

Synthesis of N-(5-Chloro-2-methoxyphenyl)acetamide from 5-chloro-2-methoxyaniline

Executive Summary

This technical guide details the synthesis of N-(5-Chloro-2-methoxyphenyl)acetamide (also known as 5-chloro-2-methoxyacetanilide) from 5-chloro-2-methoxyaniline (CAS 95-03-4). This transformation is a fundamental step in the preparation of various azo dyes, pharmaceutical intermediates (e.g., metoclopramide analogs), and agrochemicals.

We present two distinct protocols optimized for different research needs:

-

Method A (Green Chemistry/Scale-Up): An aqueous-based acetylation using acetic anhydride. This method prioritizes atom economy, safety, and ease of purification (filtration).

-

Method B (High-Throughput/Discovery): A rapid, anhydrous acetylation using acetyl chloride in dichloromethane (DCM). This method is ideal for milligram-scale library synthesis where aqueous workup is undesirable.

Chemical Context & Mechanistic Insight

Substrate Analysis

The starting material, 5-chloro-2-methoxyaniline , presents a unique electronic environment:

-

Electronic Effects: The amino group (-NH

) is strongly activating. The methoxy group (-OCH -

Steric Factors: The ortho-methoxy group introduces mild steric bulk but also offers potential for intramolecular hydrogen bonding, which can stabilize the ground state.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride), forming a tetrahedral intermediate. The leaving group (acetate or chloride) is then expelled, restoring the carbonyl double bond and yielding the amide.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical transition states.

Figure 1: Mechanistic pathway for the acetylation of 5-chloro-2-methoxyaniline using acetic anhydride.

Experimental Protocols

Method A: Aqueous Acetylation (Recommended for >1g Scale)

This method utilizes water as the primary solvent, leveraging the solubility differences between the starting amine salt and the neutral amide product to drive purification.

Reagents:

-

5-Chloro-2-methoxyaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Hydrochloric Acid (conc., 1.1 eq)

-

Sodium Acetate (1.5 eq)

-

Water (Solvent)

Protocol:

-

Solubilization: In a reaction flask, suspend 5-chloro-2-methoxyaniline (5.0 g, 31.7 mmol) in Water (125 mL).

-

Salt Formation: Add Conc. HCl (3.0 mL) dropwise with stirring. The dark oil/solid should dissolve as the anilinium hydrochloride salt forms. Note: If insolubles remain, filter the solution through Celite to remove oxidized impurities.

-

Acetylation: Warm the solution to 50°C. Add Acetic Anhydride (3.6 mL, 38 mmol) in one portion.

-

Buffering: Immediately add a solution of Sodium Acetate (4.0 g) in water (15 mL). This buffers the pH, liberating the free amine to react with the anhydride.

-

Precipitation: Vigorous stirring is essential. The product will precipitate rapidly as a white/off-white solid.

-

Completion: Stir for 20 minutes. Cool the mixture to 0–5°C in an ice bath to maximize yield.

-

Workup: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove acetic acid and salts.

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Process Flow:

Figure 2: Workflow for the aqueous acetylation protocol (Method A).

Method B: Anhydrous Acetylation ( Rapid/Small Scale)

Reagents:

-

5-Chloro-2-methoxyaniline (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Dissolve 5-chloro-2-methoxyaniline (500 mg, 3.17 mmol) in dry DCM (10 mL).

-

Add Triethylamine (0.53 mL, 3.8 mmol) and cool the solution to 0°C.

-

Add Acetyl Chloride (0.25 mL, 3.5 mmol) dropwise. Caution: Exothermic.

-

Allow to warm to room temperature and stir for 1 hour.

-

Workup: Dilute with DCM (20 mL), wash with 1M HCl (10 mL), saturated NaHCO

(10 mL), and brine. -

Dry over MgSO

, filter, and concentrate in vacuo.

Purification & Characterization (QC)

Purification Strategy

The crude product from Method A is often >95% pure. If higher purity is required (e.g., for biological assay), recrystallization is the preferred method.

-

Solvent: Hot Water or 40% Aqueous Ethanol.

-

Procedure: Dissolve the crude solid in minimum boiling solvent. Allow to cool slowly to room temperature, then to 4°C. The N-acetate forms distinct needles.

Physiochemical Properties

| Property | Value / Observation |

| Appearance | White to off-white needles |

| Melting Point | 104 °C (Lit.[1] Value) [1] |

| Solubility | Soluble in EtOH, DCM, DMSO; Insoluble in cold water |

| Molecular Weight | 199.63 g/mol |

Expected NMR Data

To validate the structure, look for these characteristic signals in

-

~2.1 ppm (s, 3H): Acetyl methyl group (-COCH

-

~3.8 ppm (s, 3H): Methoxy group (-OCH

- ~6.8 - 8.2 ppm (m, 3H): Aromatic protons. Look for the specific coupling pattern of the 1,2,4-substituted ring.

- ~8-9 ppm (bs, 1H): Amide N-H proton.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation (Method A). | Cool reaction longer at 0°C; add more water to force precipitation. |

| Dark Product | Oxidation of starting aniline. | Distill aniline prior to use or perform the "Salt Formation" filtration step in Method A. |

| Oiling Out | Temperature too high during addition. | Ensure slow addition of anhydride; keep T < 60°C. Seed with pure crystal if available. |

| Di-acetylation | Excess reagent/High Temp. | Unlikely with this substrate, but avoid large excess of anhydride and prolonged reflux. |

Safety & Hazards

-

5-Chloro-2-methoxyaniline: Toxic if swallowed, causes skin irritation. Potential mutagen. Handle in a fume hood.

-

Acetic Anhydride: Corrosive, lachrymator, flammable. Reacts violently with water (though controlled in Method A).

-

Acetyl Chloride: Reacts violently with water to release HCl gas. Corrosive.

References

- Raiford, L. C., & Colbert, J. C. (1926). The Effect of Substituents in the Formation of Thiocarbanilides. Journal of the American Chemical Society, 48(10), 2652–2661.

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for acetylation of amines).[2]

-

PubChem. (2024). 5-Chloro-2-methoxyaniline Compound Summary. Retrieved from [Link]

Sources

Application Note & Protocol: A Validated Approach for the Synthesis of N-(5-Chloro-2-methoxyphenyl)acetamide

Abstract

This document provides a comprehensive guide to the synthesis of N-(5-Chloro-2-methoxyphenyl)acetamide, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust and reproducible method for the N-acetylation of 5-Chloro-2-methoxyaniline. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on reaction work-up, purification, and characterization. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction & Scientific Background

N-arylacetamides are a crucial class of organic compounds that serve as fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The title compound, this compound, incorporates key structural motifs—a chlorinated aromatic ring and an acetamide group—that are prevalent in biologically active molecules. Its synthesis is most commonly achieved via the nucleophilic acyl substitution of the corresponding aniline, 5-Chloro-2-methoxyaniline.

The protocol described herein utilizes the acetylation of 5-Chloro-2-methoxyaniline with acetic anhydride. This method is widely employed due to its efficiency, the ready availability of the reagents, and the straightforward nature of the reaction. A base, pyridine, is used to catalyze the reaction and neutralize the acetic acid byproduct.

Reaction Principle: Nucleophilic Acyl Substitution

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 5-Chloro-2-methoxyaniline (the nucleophile) attacks one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating an acetate ion (a good leaving group) and forming the stable amide bond.

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties | Supplier Example |

| 5-Chloro-2-methoxyaniline | 157.60 | 95-03-4 | Off-white to tan crystalline powder.[2][3] | Sigma-Aldrich, Thermo Scientific |

| Acetic Anhydride | 102.09 | 108-24-7 | Corrosive, lachrymatory liquid. | Standard chemical suppliers |

| Pyridine | 79.10 | 110-86-1 | Flammable liquid with a strong odor. Acts as a catalyst and base. | Standard chemical suppliers |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile organic solvent. | Standard chemical suppliers |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Aqueous solution for neutralization. | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent. | Standard chemical suppliers |

| Ethanol (EtOH) | 46.07 | 64-17-5 | Recrystallization solvent. | Standard chemical suppliers |

| Deionized Water (H₂O) | 18.02 | 7732-18-5 | For washing and recrystallization. | Laboratory supply |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for synthesis.

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-methoxyaniline (e.g., 5.00 g, 31.7 mmol, 1.0 equiv.) in dichloromethane (40 mL). Stir until all solid has dissolved.

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Base Addition: To the stirred solution, add pyridine (e.g., 3.0 mL, 38.1 mmol, 1.2 equiv.).

-

Acetylating Agent Addition: Slowly add acetic anhydride (e.g., 3.3 mL, 34.9 mmol, 1.1 equiv.) dropwise using a dropping funnel over 15-20 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.[4]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Work-up & Neutralization: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with:

-

Drying: Dry the organic (DCM) layer over anhydrous sodium sulfate. Let it stand for 15 minutes, then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane. A crude solid product should be obtained.

-

Purification: Purify the crude product by recrystallization. A common solvent system for similar acetamides is ethanol/water.[1][4] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and dry them under vacuum to yield pure this compound.

Expected Results & Data

| Parameter | Value | Notes |

| Starting Material | 5.00 g (31.7 mmol) | 1.0 equivalent |

| Acetic Anhydride | 3.3 mL (34.9 mmol) | 1.1 equivalents |

| Pyridine | 3.0 mL (38.1 mmol) | 1.2 equivalents |

| Theoretical Yield | 6.33 g | Calculated based on the limiting reagent (aniline). |

| Expected Actual Yield | ~5.1 g - 5.7 g (80-90%) | Yields for analogous reactions are typically high.[1] |

| Appearance | White to off-white solid | |

| Melting Point | 104 °C (for N-acetyl derivative of 5-chloro-2-methoxyaniline)[2] | A sharp melting point indicates high purity. |

Characterization Data (Predicted)

While specific spectra for the title compound require experimental determination, data from analogous structures can provide expected values:

-

¹H NMR: Expect characteristic peaks for the NH proton (singlet, ~8.5-9.5 ppm), aromatic protons (multiplets, ~6.9-8.0 ppm), the methoxy group protons (singlet, ~3.9 ppm), and the acetyl methyl protons (singlet, ~2.2 ppm).[4]

-

IR Spectroscopy: Key absorptions are expected for N-H stretching (~3300 cm⁻¹), C=O (Amide I) stretching (~1670 cm⁻¹), and C-N stretching (Amide II) (~1530 cm⁻¹).[4]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | - Inactive reagents (e.g., hydrolyzed acetic anhydride).- Insufficient reaction time. | - Use fresh, high-purity reagents.- Extend reaction time and continue to monitor by TLC. |

| Low Yield | - Incomplete reaction.- Product loss during work-up or recrystallization. | - Ensure complete consumption of starting material via TLC.- Be careful during extractions; avoid using excessive recrystallization solvent. |

| Impure Product | - Incomplete removal of starting material or byproducts.- Oiling out during recrystallization. | - Ensure thorough washing during the work-up, especially with NaHCO₃.- Repeat recrystallization, ensuring slow cooling. |

Conclusion

The protocol outlined provides a reliable and efficient method for the synthesis of this compound. By understanding the chemical principles and following the detailed steps for reaction, work-up, and purification, researchers can consistently obtain a high yield of the pure product. This application note serves as a practical guide for professionals engaged in chemical synthesis and drug discovery.

References

- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

- An In-depth Technical Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide: Chemical Structure and Synthesis. Benchchem.

- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC.

- 5-Chloro-2-methoxyaniline Chemical Properties, Uses, Production. ChemicalBook.

- Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox c

- 5-Chloro-2-methoxyaniline, 98% 500 g. Thermo Scientific Chemicals.

- 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem.

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 3. 5-Chloro-2-methoxyaniline, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for the Scalable Production of N-(5-Chloro-2-methoxyphenyl)acetamide

Introduction

N-(5-Chloro-2-methoxyphenyl)acetamide, a substituted aromatic amide, serves as a crucial intermediate in the synthesis of various organic molecules. While its direct biological applications are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical and agrochemical interest. The development of a robust, scalable, and economically viable production method is therefore essential for ensuring a consistent supply for research and development as well as for potential commercial manufacturing.

This guide provides a comprehensive overview of a scalable synthesis strategy for this compound (CAS No: 7463-32-3). It is designed for researchers, chemists, and process development professionals, offering detailed protocols, process optimization insights, and critical safety and quality control considerations. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility from laboratory to pilot-scale operations.

Section 1: Synthesis Strategy and Mechanistic Overview

The most direct and industrially scalable route for the synthesis of this compound is the N-acylation of 5-Chloro-2-methoxyaniline. This reaction involves the formation of an amide bond between the primary amine of the aniline derivative and an acetylating agent.

Reaction:

5-Chloro-2-methoxyaniline + Acetylating Agent → this compound

Choice of Acetylating Agent:

Two primary acetylating agents are commonly employed for this transformation:

-

Acetic Anhydride: A widely used, cost-effective, and highly reactive agent. The reaction produces acetic acid as a byproduct, which may need to be neutralized.

-

Acetyl Chloride: More reactive than acetic anhydride, but it generates corrosive hydrogen chloride (HCl) gas as a byproduct, requiring a base to scavenge the acid and more stringent material handling protocols.

For scalability, safety, and ease of handling, acetic anhydride is often the preferred reagent. The reaction is typically carried out in a suitable solvent or, in some cases, using an excess of one reactant as the solvent.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine in 5-Chloro-2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable leaving group (acetate ion) to form the final amide product and acetic acid.

Section 2: Detailed Experimental Protocols

This section outlines a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, which can be adapted for larger-scale production.

Materials and Equipment

| Reagents | Grade | Supplier Example |

| 5-Chloro-2-methoxyaniline | ≥98% | Sigma-Aldrich, TCI |

| Acetic Anhydride | Reagent Grade, ≥98% | Thermo Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR, Merck |

| Hexanes | ACS Grade | VWR, Merck |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | - | - |

| Equipment | ||

| Round-bottom flask with reflux condenser | ||

| Magnetic stirrer and hot plate | ||

| Ice bath | ||

| Separatory funnel | ||

| Rotary evaporator | ||

| Buchner funnel and filter flask | ||

| Glassware for recrystallization |

Synthesis Workflow Diagram

Caption: Scalable synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methoxyaniline (10.0 g, 63.5 mmol).

-

Add ethyl acetate (100 mL) to dissolve the starting material.

-

Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0-5 °C.

-

-

Acylation Reaction:

-

Slowly add acetic anhydride (6.6 mL, 70.0 mmol, 1.1 equivalents) dropwise to the cold, stirred solution over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

-

Work-up and Product Isolation:

-

Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Slowly add saturated sodium bicarbonate solution in portions to neutralize the acetic acid byproduct.[2] Swirl gently and vent the funnel frequently to release the generated CO2 gas. Continue adding until effervescence ceases (pH ~8).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification by Recrystallization

-

Transfer the crude solid to a suitable Erlenmeyer flask.

-

Add a minimum amount of hot ethyl acetate to dissolve the solid completely.

-

Slowly add hexanes while the solution is still warm until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Section 3: Scalability and Process Optimization

Transitioning from a laboratory protocol to a scalable production process requires careful consideration of several factors to ensure safety, efficiency, and consistency.

| Parameter | Laboratory Scale (Grams) | Pilot/Industrial Scale (Kilograms) | Causality & Rationale |

| Solvent | Ethyl Acetate, Acetic Acid.[3] | Toluene, Ethyl Acetate, or a higher boiling point solvent. | Solvent choice impacts reaction kinetics, temperature control, and downstream processing. Higher boiling point solvents can allow for better temperature control of the exothermic reaction. |

| Reagent Addition | Dropwise via addition funnel. | Metered pumping with controlled flow rate. | The acylation is exothermic. Controlled addition is critical to manage the reaction temperature and prevent runaway reactions. |

| Temperature Control | Ice bath. | Jacketed reactor with a cooling/heating circulator. | Precise temperature control is essential for minimizing side product formation and ensuring reaction safety on a large scale. |

| Mixing | Magnetic stirrer. | Overhead mechanical stirrer with appropriate impeller design. | Efficient mixing is crucial for maintaining homogeneity, ensuring good heat transfer, and maximizing reaction rate. |

| Work-up | Separatory funnel. | Jacketed reactor for quenching and phase separation. | Large-scale liquid-liquid extractions require specialized equipment to be performed safely and efficiently. |

| Purification | Recrystallization from flask. | Crystallization vessel with controlled cooling profiles. | Controlled crystallization is key to achieving consistent particle size distribution, purity, and filterability of the final product. |

Section 4: Quality Control and Analytical Methods

Robust analytical methods are essential for confirming the identity, purity, and quality of the final product.

Analytical Techniques Overview

| Technique | Purpose | Expected Results |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak corresponding to the product with purity >98%. Method can be developed using a C18 column with a mobile phase of acetonitrile and water.[4] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation. | Expected peaks: singlet for the acetyl methyl protons (~2.2 ppm), singlet for the methoxy protons (~3.9 ppm), and distinct signals for the aromatic protons. The NH proton will appear as a singlet. |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | Functional group identification. | Characteristic absorptions: N-H stretching (~3300 cm⁻¹), C=O (amide I) stretching (~1670 cm⁻¹), and C-O stretching of the methoxy group.[5] |

| Melting Point | Purity assessment. | A sharp melting point range consistent with a pure compound. |

General HPLC Protocol

A general reverse-phase HPLC method can be established for purity analysis.[4]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the product in acetonitrile to a concentration of ~1 mg/mL.

Section 5: Safety and Handling

Safe handling of all chemicals is paramount. Personnel should be equipped with appropriate Personal Protective Equipment (PPE) and work in a well-ventilated area.

-

5-Chloro-2-methoxyaniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[6] Handle in a chemical fume hood.

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[7] It should always be used in a properly functioning chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and chemical-resistant gloves (nitrile or butyl rubber) are mandatory.[7]

Chemical Hazard and Handling Diagram

Caption: Key safety considerations for the synthesis of this compound.

References

-

Royal Society of Chemistry. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]

-

University of Calicut. Analytical Techniques for Quality Control. Available at: [Link]

- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Carl ROTH. Safety Data Sheet: Acetic acid anhydride. Available at: [Link]

-

PubMed. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]

-

Purdue University. Acetic Anhydride Standard Operating Procedure. Available at: [Link]

- Google Patents. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.

-

SIELC Technologies. Separation of Acetamide, N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column. Available at: [Link]

-

PubChem. N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide. Available at: [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]

-

National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

-

ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available at: [Link]

- Google Patents. CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole.

-

Quora. What safety precautions should you take when working with acetic anhydride?. Available at: [Link]

- Google Patents. CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.

-

International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide. Available at: [Link]

-

International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

-

International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

-

U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and.... Available at: [Link]

-

NIST. Acetamide, N-(2-methoxyphenyl)-. Available at: [Link]

- Google Patents. CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.

-

Royal Society of Chemistry. Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Available at: [Link]

-

BioCrick. N-(2-Methoxyphenyl)acetamide | CAS:93-26-5 | High Purity | Manufacturer BioCrick. Available at: [Link]

-

I.R.I.S. Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. Available at: [Link]

-

U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available at: [Link]

-

PubChem. Acetamide, N-(2-methoxyphenyl)-. Available at: [Link]

-

GSRS. N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE. Available at: [Link]

-

Elsevier. Purification of Laboratory Chemicals Fifth Edition. Available at: [Link]

-

ScienceDirect. Energy Conversion and Management Helianthus tuberosus as a promising feedstock for bioenergy and chemicals appraised through pyr. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. fishersci.com [fishersci.com]

- 7. purdue.edu [purdue.edu]

- 8. quora.com [quora.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N-(5-Chloro-2-methoxyphenyl)acetamide

Topic: Removing unreacted amine from N-(5-Chloro-2-methoxyphenyl)acetamide product

Target Audience: Researchers, Process Chemists, and Drug Development Scientists.

Executive Summary & Chemical Context

The Problem: Synthesis of This compound (Product) via acetylation of 5-Chloro-2-methoxyaniline (Impurity) often results in residual unreacted amine. Standard acid washes frequently fail to remove this specific amine completely.

The Root Cause:

The impurity, 5-Chloro-2-methoxyaniline , is a significantly weaker base (pKa

-

Consequence: Standard "mild" acidic washes (e.g., 0.5 M HCl, 10% Citric Acid) often fail to fully protonate the amine, leaving it in the organic layer as the free base.

-

Solution: You must drive the equilibrium using a stronger acid concentration (pH < 1) or utilize specific recrystallization solvent systems.

| Compound | Structure | pKa (Conj.[1][2][3] Acid) | Solubility (Org) | Solubility (Aq) |

| Impurity (Amine) | 5-Chloro-2-methoxyaniline | ~3.48 | High | Low (unless protonated) |

| Product (Amide) | This compound | Neutral | High | Low |

Troubleshooting Module: Liquid-Liquid Extraction (LLE)

User Question: "I washed my reaction mixture with 1N HCl, but TLC still shows the starting aniline. Why?"

Technical Diagnosis: At pH 3-4 (common for weak acid washes), a significant portion of 5-Chloro-2-methoxyaniline remains deprotonated because its pKa is ~3.5. To force >99% of the amine into the aqueous layer, the pH must be at least 2 units below the pKa (i.e., pH < 1.5).

Optimized Protocol:

-

Solvent Selection: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ethers if possible, as they can sometimes solubilize anilinium salts.

-

The "Hard" Acid Wash:

-

Use 2.0 M HCl .

-

Volume Rule: Use a volume of acid equal to 50% of your organic layer volume.

-

Repetition: Perform this wash 3 times .

-

Verification: Check the pH of the aqueous layer after the first wash. It must be pH < 1 . If it is higher, your amine is buffering the solution; add more acid.

-

-

The Brine Finish: Wash the organic layer once with saturated brine to remove entrained acid and dry over Na₂SO₄.

DOT Diagram: Extraction Logic Flow

Figure 1: Logic flow for pH-controlled extraction of weak bases.

Troubleshooting Module: Recrystallization

User Question: "Extraction didn't work perfectly, or I have an emulsion. How do I purify the solid?"

Technical Diagnosis: N-aryl acetamides are highly crystalline. If extraction fails, exploitation of solubility differentials is the most robust secondary method.

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Protocol | Why it works |

| Ethanol / Water | ~1:1 to 1:2 | Dissolve in hot EtOH; add hot water until cloudy; cool slowly. | The amide is insoluble in water; the amine (even as free base) has higher solubility in aqueous ethanol mixtures than the amide. |

| EtOAc / Heptane | 1:3 | Dissolve in min. hot EtOAc; add hot Heptane; cool to 0°C. | Standard polarity precipitation. Amine stays in mother liquor. |

| Toluene | Pure | Heat to reflux to dissolve; cool to RT or 0°C. | Excellent for acetanilides; amines often remain soluble in cold toluene. |

Step-by-Step Recrystallization Protocol (EtOH/Water):

-

Dissolve crude solid in the minimum amount of boiling Ethanol (95%) .

-

Slowly add hot Water dropwise until a persistent turbidity (cloudiness) appears.

-

Add one drop of hot Ethanol to clear the solution.

-

Remove from heat and let it cool to room temperature undisturbed (2-3 hours).

-

Cool in an ice bath (0-4°C) for 1 hour.

-

Filter the crystals and wash with cold 1:1 EtOH/Water.

Troubleshooting Module: Solid-Supported Scavenging

User Question: "I am working on a small scale (mg) and cannot afford yield loss from recrystallization."

Technical Diagnosis: For high-value, small-scale samples, chemical scavenging is superior to extraction.

Protocol:

-